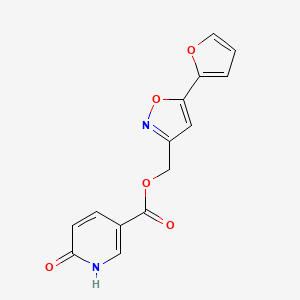

(5-(Furan-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate

Description

Properties

IUPAC Name |

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O5/c17-13-4-3-9(7-15-13)14(18)20-8-10-6-12(21-16-10)11-2-1-5-19-11/h1-7H,8H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDRTESKTKYVIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NO2)COC(=O)C3=CNC(=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Furan-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.

Isoxazole Formation: The isoxazole ring is often formed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Dihydropyridine Synthesis: The dihydropyridine moiety can be synthesized using the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan and dihydropyridine moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can occur at the isoxazole ring, often using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxylate group. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

Oxidation: Oxidized derivatives of the furan and dihydropyridine rings.

Reduction: Reduced forms of the isoxazole ring.

Substitution: Alkylated or acylated derivatives at the carboxylate group.

Scientific Research Applications

Structural Overview

| Feature | Description |

|---|---|

| Furan Ring | Contributes to the compound's aromaticity and reactivity. |

| Isoxazole Moiety | Imparts potential pharmacological activity. |

| Dihydropyridine Core | Known for its role in various biological interactions. |

Medicinal Chemistry

In medicinal chemistry, (5-(Furan-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate is investigated as a potential lead compound for the development of new therapeutic agents. Its structural features suggest it may have applications in treating neurological disorders, cardiovascular diseases, and cancer.

Case Study: Anticancer Activity

A study focusing on the compound's interaction with specific molecular targets revealed its ability to inhibit cancer cell proliferation in vitro. The compound demonstrated significant binding affinity towards certain enzymes involved in cancer metabolism, suggesting its potential as an anticancer agent .

Biological Research

The compound serves as a pharmacophore in biological studies, where it is analyzed for its interaction with various receptors and enzymes. Its ability to modulate biological pathways makes it a candidate for drug development.

Industrial Applications

In industrial chemistry, this compound can be utilized in the synthesis of advanced materials and specialty chemicals. Its reactivity allows for the development of polymers and coatings with enhanced properties.

Table: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine | Thiophene ring instead of furan | Different chemical reactivity |

| (5-(Pyridin-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine | Pyridine ring replacing furan | Altered biological activity |

Mechanism of Action

The mechanism of action of (5-(Furan-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several pharmacologically active heterocycles. Below is a comparative analysis:

Key Research Findings

- Synthetic Accessibility : The target compound’s isoxazole-furan moiety is synthetically challenging due to regioselectivity in isoxazole ring formation. In contrast, oxadiazole derivatives (e.g., LMM11) are more straightforward to functionalize, as seen in high-throughput medicinal chemistry workflows .

- Biological Relevance: While the target compound lacks direct biological data in the provided evidence, structurally related dihydropyrimidinones (e.g., C8) and oxadiazoles (e.g., LMM11) exhibit antifungal and antimicrobial activities, suggesting possible shared mechanisms .

Critical Analysis of Divergent Evidence

- Structural vs. Functional Data : The evidence emphasizes structural characterization (e.g., NMR for C8 ) but lacks explicit pharmacological data for the target compound. This limits direct functional comparisons.

- Heterocyclic Core Variations : Isoxazole (target) vs. oxadiazole (LMM11) alters hydrogen-bonding capacity and metabolic stability. Isoxazoles are more prone to ring-opening reactions under acidic conditions, which may affect drug-like properties .

- Substituent Impact : The trifluoromethyl group in C8 increases lipophilicity compared to the ester group in the target compound, which could influence membrane permeability.

Biological Activity

(5-(Furan-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a complex structure that integrates furan, isoxazole, and dihydropyridine moieties. This unique combination contributes to its diverse biological activities. The molecular formula is with a molecular weight of approximately 300.27 g/mol.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets within the body. It has been suggested that the compound may modulate various cellular signaling pathways by acting on enzymes and receptors involved in critical physiological processes.

Potential Targets:

- Enzymes : The compound may inhibit or activate key enzymes involved in metabolic pathways.

- Receptors : Interaction with receptors can lead to alterations in neurotransmitter release or hormonal responses.

- Ion Channels : Modulation of ion channels can affect cellular excitability and signaling.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing isoxazole rings have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines, indicating a potential role as an anticancer agent. The specific mechanisms by which it exerts these effects are still under investigation but may involve apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine | Contains thiophene instead of furan | Antimicrobial and anticancer properties |

| (5-(Pyridin-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine | Contains pyridine instead of furan | Potentially lower activity compared to furan derivative |

The presence of the furan ring in (5-(Furan-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine enhances its biological activity compared to other heterocyclic derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antimicrobial Studies : A study reported that isoxazole derivatives exhibited significant antifungal activity against plant pathogens with EC50 values lower than commercial fungicides .

- Antitumor Activity : Research highlighted the efficacy of pyrazole derivatives in inhibiting tumor growth through various mechanisms including apoptosis .

- Neuroprotective Effects : Compounds similar to (5-(Furan-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine have been investigated for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for preparing (5-(Furan-2-yl)isoxazol-3-yl)methyl 6-oxo-1,6-dihydropyridine-3-carboxylate?

A Mo(CO)₆-mediated rearrangement of methyl 2-(isoxazol-5-yl)-3-oxopropanoates has been demonstrated to yield substituted 4-oxo-1,4-dihydropyridine-3-carboxylates with high efficiency . For this compound, the isoxazole-furan hybrid precursor can be synthesized via cyclization of furan-2-yl acetylene with nitrile oxides, followed by esterification. Key parameters include reaction temperature (80–100°C), solvent (acetonitrile or DMF), and catalyst loading (5–10 mol% Mo(CO)₆). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is advised to achieve >95% purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the furan (δ 6.3–7.5 ppm for protons) and isoxazole (δ 8.0–8.5 ppm) moieties. The dihydropyridine ring’s keto-enol tautomerism can be detected via downfield shifts (δ 160–170 ppm for carbonyl carbons) .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺ expected at m/z ~330).

- X-ray Diffraction : Single-crystal analysis resolves stereochemical ambiguities, particularly for the dihydropyridine ring’s conformation .

Q. How should stability studies be designed to assess degradation under experimental conditions?

Organic degradation rates increase with temperature, as shown in HSI-based pollution monitoring studies . To mitigate this:

- Store the compound at –20°C under inert gas (N₂/Ar).

- Use HPLC to monitor degradation products (e.g., hydrolyzed carboxylate or furan oxidation byproducts) over time.

- Include stabilizers like BHT (0.01% w/v) in solution-phase experiments to suppress radical-mediated decomposition.

Advanced Research Questions

Q. What mechanistic insights explain the Mo(CO)₆-mediated rearrangement during synthesis?

Computational studies (e.g., DFT calculations using Gaussian or Discovery Studio) suggest a stepwise pathway: (i) CO dissociation from Mo(CO)₆ generates a coordinatively unsaturated Mo center, (ii) chelation of the isoxazole-oxygen initiates ring-opening, and (iii) [3,3]-sigmatropic rearrangement forms the dihydropyridine core . Kinetic isotope effect (KIE) experiments and isotopic labeling (¹³C/¹⁵N) can validate proposed intermediates.

Q. How can bioactivity screening be optimized for this compound?

Given structural similarities to pharmacologically active dihydropyridines (e.g., calcium channel blockers), prioritize assays for:

- Enzyme Inhibition : Test against kinases (e.g., PI3Kα) or oxidoreductases using fluorescence-based activity assays .

- Antimicrobial Activity : Use microbroth dilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus ATCC 25923) .

- Cytotoxicity : Screen cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ calculations using nonlinear regression models.

Q. How should conflicting data on substituent effects in related compounds be reconciled?

Contradictions in substituent-dependent activity (e.g., electron-withdrawing groups enhancing bioactivity in some studies but reducing it in others) may arise from:

- Solvent Polarity : Use COSMO-RS simulations to model solvation effects on reactivity .

- Tautomeric Equilibria : Variable temperature NMR can identify dominant tautomers (e.g., keto vs. enol forms) under experimental conditions .

- Statistical Analysis : Apply multivariate regression (e.g., PLS) to isolate substituent contributions from confounding variables (e.g., steric bulk, logP).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.